molecular formula C26H22FN3O3S B3397356 3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1021213-98-8

3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B3397356
CAS No.: 1021213-98-8
M. Wt: 475.5 g/mol
InChI Key: RFGVBKSTLLCVNS-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as the fluorophenyl, oxo, and sulfanyl groups, along with the isopropyl and carboxamide moieties, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Oxo and Sulfanyl Groups: The oxo and sulfanyl groups can be introduced through oxidation and thiolation reactions, respectively, using suitable reagents such as hydrogen peroxide and thiols.

    Incorporation of the Isopropyl and Carboxamide Groups: The isopropyl and carboxamide groups can be introduced through alkylation and amidation reactions, respectively, using reagents such as isopropyl halides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles such as halides and amines. Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional oxo derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activities may lead to its use in the development of new therapeutic agents for the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their signaling pathways and affecting cellular responses.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide include:

  • 3-(4-chlorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
  • 3-(4-bromophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
  • 3-(4-methoxyphenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to similar compounds with different substituents

Properties

IUPAC Name

3-(4-fluorophenyl)-4-oxo-2-phenacylsulfanyl-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16(2)28-24(32)18-8-13-21-22(14-18)29-26(34-15-23(31)17-6-4-3-5-7-17)30(25(21)33)20-11-9-19(27)10-12-20/h3-14,16H,15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGVBKSTLLCVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 3
3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 4
3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 5
3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 6
3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

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